molecular formula C11H12N2O2 B1269152 Ethyl 3-amino-1H-indole-2-carboxylate CAS No. 87223-77-6

Ethyl 3-amino-1H-indole-2-carboxylate

Cat. No. B1269152
Key on ui cas rn: 87223-77-6
M. Wt: 204.22 g/mol
InChI Key: GQXOMZRZCLHBSH-UHFFFAOYSA-N
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Patent
US05326868

Procedure details

To a solution of N-(2-Cyanophenyl)glycine ethyl ester (8.1 g) in THF (125 mL) was added potassium t-butoxide (4.5 g) in one portion with stirring. After 10 min at room temperature the mixture was diluted with saturated ammonium chloride solution and the product was extracted with ether. After drying over magnesium sulfate the solvent was removed in vacuo and the residue was recrystallized from 80% methanol to afford 3-Amino-2-carboethoxyindole as a tan solid.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[CH2:5][NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[C:13]#[N:14])[CH3:2].CC(C)([O-])C.[K+]>C1COCC1.[Cl-].[NH4+]>[NH2:14][C:13]1[C:8]2[C:7](=[CH:12][CH:11]=[CH:10][CH:9]=2)[NH:6][C:5]=1[C:4]([O:3][CH2:1][CH3:2])=[O:15] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
C(C)OC(CNC1=C(C=CC=C1)C#N)=O
Name
Quantity
4.5 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
125 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate the solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from 80% methanol

Outcomes

Product
Name
Type
product
Smiles
NC1=C(NC2=CC=CC=C12)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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